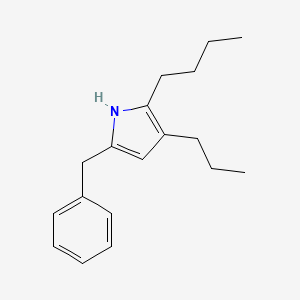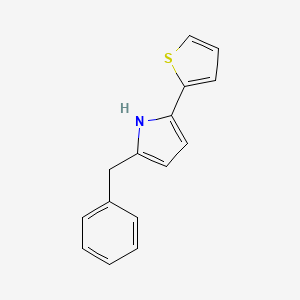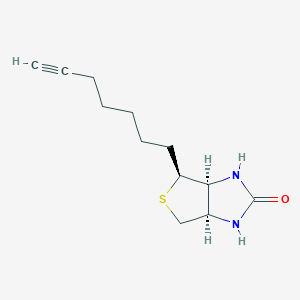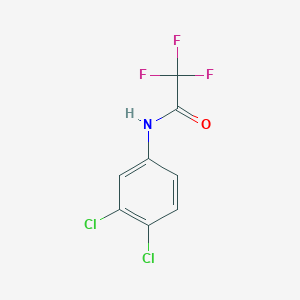![molecular formula C19H16N2 B6335868 3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole CAS No. 1422518-31-7](/img/structure/B6335868.png)
3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole, or 3-PPMI, is an indole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects that may be beneficial in laboratory experiments and other scientific studies.
科学研究应用
3-PPMI has been studied for its potential applications in scientific research. It has been used as a ligand in binding assays to study the interaction between proteins and other molecules. Additionally, 3-PPMI has been used in the study of enzyme kinetics and its effects on enzyme activity. It has also been used in the study of cell metabolism and in the development of new drugs.
作用机制
The mechanism of action of 3-PPMI is not fully understood. It is believed to interact with certain proteins and enzymes, leading to changes in their activity. It is also believed to interact with cell membranes, leading to changes in cell metabolism.
Biochemical and Physiological Effects
3-PPMI has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-PPMI has been shown to inhibit the activity of certain cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, 3-PPMI has been shown to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
3-PPMI has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be easily purified. However, there are some limitations to using 3-PPMI in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for the study of 3-PPMI. Further research could be done to better understand its mechanism of action and its effects on cell metabolism. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Finally, further research could be done to explore its potential use as a tool for studying the interaction between proteins and other molecules.
合成方法
3-PPMI can be synthesized from the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid and 1-methyl-1H-indole. The reaction is carried out in anhydrous dimethylformamide (DMF) with triethylamine as a base catalyst. The reaction is typically performed at a temperature of 80°C for a period of four hours. After the reaction is complete, the product is extracted with ethyl acetate and purified by column chromatography to yield 3-PPMI.
属性
IUPAC Name |
3-[(5-phenyl-1H-pyrrol-2-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)18-11-10-16(21-18)12-15-13-20-19-9-5-4-8-17(15)19/h1-11,13,20-21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMCWHFCWFVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)
![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)


![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)



